molecular formula C21H18BrNO4 B11326443 Propyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11326443
M. Wt: 428.3 g/mol
InChI Key: LNKLVLPLMLVBLR-UHFFFAOYSA-N
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Description

PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzoxepine ring and a propyl ester group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves a multi-step process. One common method starts with the bromination of benzoxepine to introduce the bromine atom at the 7th position. This is followed by the formation of the amide bond through the reaction of the brominated benzoxepine with 4-aminobenzoic acid. The final step involves the esterification of the carboxylic acid group with propanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxepine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-benzoxepine-4-carboxamide: Similar structure but lacks the propyl ester group.

    4-(7-Bromo-1-benzoxepine-4-amido)benzoic acid: Similar structure but lacks the esterification with propanol.

Uniqueness

PROPYL 4-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to the presence of the propyl ester group, which can influence its solubility, stability, and biological activity. This modification can enhance its potential as a therapeutic agent or a chemical probe.

Properties

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

IUPAC Name

propyl 4-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18BrNO4/c1-2-10-27-21(25)14-3-6-18(7-4-14)23-20(24)15-9-11-26-19-8-5-17(22)13-16(19)12-15/h3-9,11-13H,2,10H2,1H3,(H,23,24)

InChI Key

LNKLVLPLMLVBLR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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